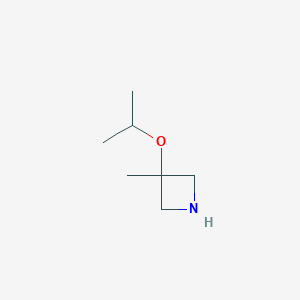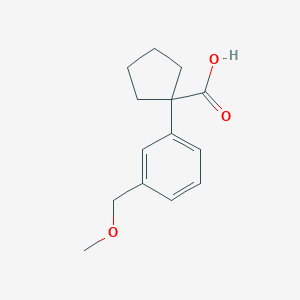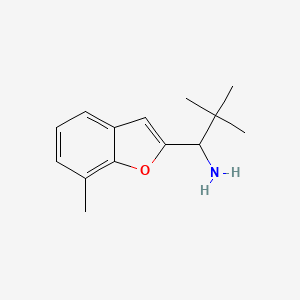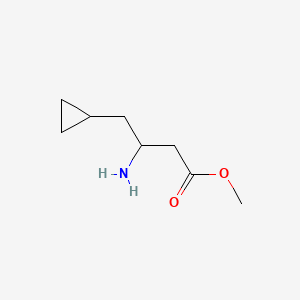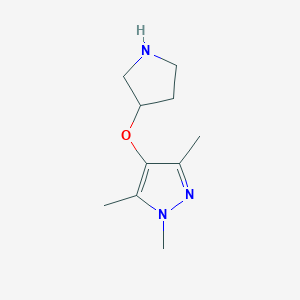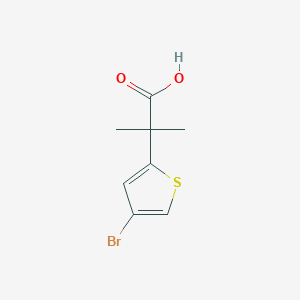
1-((1-Ethyl-3-methyl-1h-pyrazol-5-yl)methyl)-1h-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)-1H-1,2,4-triazol-3-amine is a chemical compound with the molecular formula C9H13N5. Let’s break down its structure:
Core Structure: The compound consists of a triazole ring (1,2,4-triazole) fused with a pyrazole moiety.
Functional Groups:
Métodos De Preparación
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are two common methods:
-
Condensation Reaction
- Starting Material: 1-ethyl-3-methyl-1H-pyrazol-5-ylamine
- Reactant: 1H-1,2,4-triazol-3-carbaldehyde
- Conditions: Condensation in the presence of a suitable base (e.g., sodium hydroxide).
- Product: 1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)-1H-1,2,4-triazol-3-amine
-
Cyclization Reaction
- Starting Material: 1-ethyl-3-methyl-1H-pyrazol-5-ylcarboxylic acid hydrazide
- Reactant: Thionyl chloride (SOCl2)
- Conditions: Cyclization under reflux conditions.
- Product: The desired compound.
Industrial Production
The industrial production of this compound involves scaling up the synthetic routes using optimized conditions and efficient purification methods.
Análisis De Reacciones Químicas
1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)-1H-1,2,4-triazol-3-amine participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation states.
Substitution: Substitution reactions at the pyrazole or triazole positions are possible.
Reduction: Reduction of functional groups may occur.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid/base catalysts.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicine: It may exhibit biological activity, making it relevant for drug discovery.
Agriculture: Potential use as a pesticide or fungicide.
Materials Science: Incorporation into polymers or materials with specific properties.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C9H14N6 |
|---|---|
Peso molecular |
206.25 g/mol |
Nombre IUPAC |
1-[(2-ethyl-5-methylpyrazol-3-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H14N6/c1-3-15-8(4-7(2)12-15)5-14-6-11-9(10)13-14/h4,6H,3,5H2,1-2H3,(H2,10,13) |
Clave InChI |
RLNIUXDJBDVAHL-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CC(=N1)C)CN2C=NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


